molecular formula C17H18ClNO5S2 B2529740 3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxyphenyl)sulfonyl)azetidine CAS No. 1448044-87-8

3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxyphenyl)sulfonyl)azetidine

Cat. No.: B2529740
CAS No.: 1448044-87-8
M. Wt: 415.9
InChI Key: HHCUSTQVRTUODX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains an azetidine ring, which is a four-membered ring containing one nitrogen atom and three carbon atoms. Attached to this ring are two sulfonyl groups, which consist of a sulfur atom double-bonded to two oxygen atoms and single-bonded to the rest of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the sulfonyl groups and the azetidine ring. The sulfonyl groups could potentially undergo reactions with nucleophiles, and the azetidine ring could potentially be opened under certain conditions .

Scientific Research Applications

Molecular Structure and Docking Studies

The molecular structure of compounds closely related to 3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxyphenyl)sulfonyl)azetidine has been extensively studied through X-ray crystallography and molecular docking studies. These compounds are analyzed for their potential interactions within biological systems, particularly focusing on their binding orientations and interactions within enzyme active sites. Such studies contribute to understanding the compound's potential as COX-2 inhibitors, highlighting its relevance in medicinal chemistry research for developing new therapeutic agents (Al-Hourani et al., 2015).

Synthesis and Chemical Reactions

Research has been conducted on the synthesis of pyrroles from N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives through a gold-catalyzed rearrangement. This synthesis process demonstrates the compound's utility in organic synthesis, offering a pathway to create diverse chemical structures with potential biological activities (Pertschi et al., 2017).

Antimicrobial Activities

Another research avenue explores the antimicrobial properties of Azetidin-2-one-based Phenyl Sulfonyl Pyrazoline Derivatives. Such studies indicate the compound's potential in developing new antimicrobial agents, showcasing its importance in addressing microbial resistance issues (Shah et al., 2014).

Ring Expansion Studies

The compound also plays a role in the synthesis of functionalized pyrrolidines through ring expansion of 2-(α-Hydroxyalkyl)azetidines. This research highlights the compound's significance in synthetic organic chemistry, providing methods to generate new cyclic structures with potential pharmacological properties (Durrat et al., 2008).

Anticancer Activity

Novel 4-chlorophenyl N-alkyl phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine were synthesized and evaluated for their cytotoxic activity in various human cancer cell lines. Such studies underscore the compound's relevance in cancer research, particularly in the synthesis of new anticancer agents (Lewandowska et al., 2013).

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(4-ethoxyphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S2/c1-2-24-14-5-9-16(10-6-14)26(22,23)19-11-17(12-19)25(20,21)15-7-3-13(18)4-8-15/h3-10,17H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCUSTQVRTUODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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